The 2-(7-Oxoazepan-2-yl)isonicotinic Acid Scaffold: A Comprehensive Technical Guide to Synthesis, Analytics, and HIF-PHD Inhibition Potential
The 2-(7-Oxoazepan-2-yl)isonicotinic Acid Scaffold: A Comprehensive Technical Guide to Synthesis, Analytics, and HIF-PHD Inhibition Potential
Executive Summary
In the landscape of modern medicinal chemistry, privileged scaffolds that offer both precise spatial geometry and robust metal-chelating capabilities are highly sought after. 2-(7-Oxoazepan-2-yl)isonicotinic acid (CAS: 1378260-80-0) represents a highly specialized pharmaceutical intermediate and pharmacophore[1]. Characterized by an isonicotinic acid (pyridine-4-carboxylic acid) core covalently linked to a 7-membered caprolactam (azepane) ring, this compound provides a unique combination of hydrogen-bonding potential, conformational restriction, and electron-rich heteroatoms[2].
This technical whitepaper provides an authoritative breakdown of the compound’s structural dynamics, a self-validating synthetic methodology, and its theoretical application as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor—a critical pathway in the treatment of renal anemia and ischemic diseases.
Structural Elucidation & Conformational Dynamics
The molecular architecture of 2-(7-oxoazepan-2-yl)isonicotinic acid is defined by two distinct domains:
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The Isonicotinic Acid Core: A pyridine ring with a carboxylic acid at the C4 position. This motif is a well-documented bidentate chelator for active-site metals (such as Fe²⁺) in metalloenzymes[3].
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The 7-Oxoazepane Ring: A 7-membered lactam attached at its C2 position to the C2 position of the pyridine ring. The spatial bulk of the azepane ring provides critical van der Waals interactions, allowing the molecule to occupy deep hydrophobic pockets within target proteins[2].
To facilitate rational drug design and analytical tracking, the foundational physicochemical descriptors of the scaffold are summarized below.
Table 1: Physicochemical & Molecular Descriptors
| Property | Value | Analytical & Pharmacological Significance |
| CAS Number | 1378260-80-0 | Primary identifier for compound tracking and procurement[1]. |
| Molecular Formula | C₁₂H₁₄N₂O₃ | Defines the exact isotopic mass required for HRMS validation. |
| Molecular Weight | 234.25 g/mol | Target mass for low-resolution LC-MS (Expected [M+H]⁺: 235.25). |
| Topological Polar Surface Area | 79.3 Ų | Optimal for cellular permeability; balances aqueous solubility with lipophilicity[4]. |
| Hydrogen Bond Donors | 2 (-COOH, -NH) | Critical for anchoring the molecule to target active-site residues. |
| Hydrogen Bond Acceptors | 4 (N, C=O, C=O, OH) | Facilitates solvent interaction and enhances bioavailability[4]. |
| Rotatable Bonds | 2 | Low rotatable bond count indicates a low entropic penalty upon target binding. |
Synthetic Methodology: A Self-Validating Protocol
Direct C-C coupling between the C2 position of a lactam and the C2 position of a pyridine ring is sterically hindered and prone to poor regioselectivity. Therefore, the most robust approach is a de novo cyclization strategy starting from a linear precursor[2].
The following protocol is engineered as a self-validating system : it incorporates mandatory In-Process Controls (IPCs) via LC-MS at each step. If a step fails to yield >95% purity of the target mass, the workflow dictates immediate chromatographic intervention, preventing the propagation of synthetic errors.
Fig 1. De novo synthetic workflow for 2-(7-oxoazepan-2-yl)isonicotinic acid via lactamization.
Step-by-Step Experimental Protocol
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Grignard Addition (Ketone Formation):
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Procedure: Convert ethyl 5-bromopentanoate to its corresponding zinc or Grignard reagent. Slowly add to a solution of methyl 2-cyanoisonicotinate in anhydrous THF at -78°C. Quench with saturated aqueous NH₄Cl.
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Causality: The cyano group acts as an excellent electrophile for the Grignard reagent, forming an intermediate imine that hydrolyzes to the ketone upon acidic workup.
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IPC Check: LC-MS must confirm the mass of the ketone intermediate.
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Reductive Amination:
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Procedure: Dissolve the ketone in methanol. Add an excess of ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN). Stir at room temperature for 12 hours.
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Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable at mildly acidic pH (pH 5-6) and selectively reduces the transiently formed imine without prematurely reducing the ketone starting material.
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Intramolecular Lactamization:
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Procedure: Isolate the amino-ester intermediate and dissolve in toluene. Heat to reflux (110°C) for 24 hours to drive the cyclization, removing ethanol via a Dean-Stark trap.
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Causality: Thermal cyclization forces the terminal amine to attack the ethyl ester, forming the 7-membered azepane ring. Removing the ethanol byproduct drives the equilibrium forward[2].
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IPC Check: LC-MS must confirm the mass of methyl 2-(7-oxoazepan-2-yl)isonicotinate (CAS: 1378260-53-7)[4].
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Saponification (Ester Hydrolysis):
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Procedure: Dissolve the methyl ester in a 3:1 mixture of THF and H₂O. Add 2.0 equivalents of Lithium Hydroxide (LiOH). Stir at room temperature until complete. Acidify to pH 3 with 1M HCl to precipitate the product.
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Causality: The THF/H₂O co-solvent system is critical; it ensures the solubility of both the lipophilic organic ester and the hydrophilic hydroxide salt, facilitating rapid saponification without degrading the lactam ring.
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Analytical Validation Protocol
To ensure the trustworthiness of the final synthesized batch, the following analytical suite must be executed:
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¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the methyl ester singlet at ~3.9 ppm. Confirm the presence of the broad singlet corresponding to the lactam -NH at ~8.0 ppm, and the distinct splitting pattern of the three pyridine protons.
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FT-IR Spectroscopy: Validate the presence of two distinct carbonyl stretches: one for the carboxylic acid (~1700 cm⁻¹) and one for the lactam amide (~1650 cm⁻¹).
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HRMS (ESI-TOF): Calculated for C₁₂H₁₅N₂O₃ [M+H]⁺: 235.1077; Found: ± 5 ppm error margin.
Mechanistic Insights: HIF-PHD Inhibition and Hypoxia Signaling
Beyond its chemical elegance, the 2-(7-oxoazepan-2-yl)isonicotinic acid scaffold possesses the exact pharmacophoric features required to act as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor [5].
HIF-PHD enzymes are oxygen-sensing dioxygenases that regulate erythropoiesis. Under normoxic conditions, they hydroxylate HIF-1α, marking it for proteasomal degradation. Inhibiting this enzyme stabilizes HIF-1α, triggering the transcription of erythropoietin (EPO) and vascular endothelial growth factor (VEGF)[5].
The Causality of the Pharmacophore:
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Fe²⁺ Chelation: The nitrogen atom of the pyridine ring and the adjacent carboxylate group at the C4 position act as a bidentate ligand. This precisely mimics the enzyme's natural co-substrate, 2-oxoglutarate (α-ketoglutarate), aggressively chelating the catalytic iron (Fe²⁺) in the active site[3].
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Hydrophobic Anchoring: The 7-oxoazepane ring projects into the hydrophobic pocket of the PHD enzyme. The conformational rigidity of the lactam ring minimizes the entropic penalty of binding, drastically increasing the inhibitor's binding affinity (IC₅₀) compared to flexible aliphatic chains[3].
Fig 2. Mechanism of HIF-1α stabilization via PHD inhibition by the isonicotinic acid scaffold.
References
- ChemSrc. 1378260-80-0_2-(7-Oxoazepan-2-yl)isonicotinic acid.
- EvitaChem. Buy Methyl 2-(7-oxoazepan-2-yl)isonicotinate (EVT-11995365).
- Guidechem. methyl 2-(7-oxoazepan-2-yl)isonicotinate 1378260-53-7 wiki.
- ACS Publications. Preferred Conformation-Guided Discovery of Potent and Orally Active HIF Prolyl Hydroxylase 2 Inhibitors for the Treatment of Anemia.
- PMC / NIH. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism.
